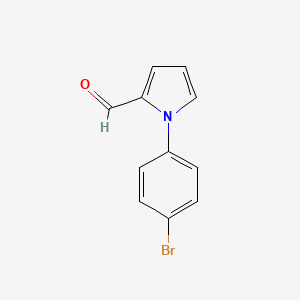

1-(4-溴苯基)-1H-吡咯-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

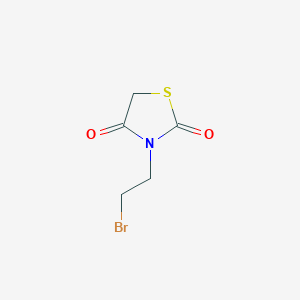

1-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde, also known as 4-BPPC, is an important organic compound used in scientific research. It is a brominated aromatic aldehyde and is widely used in organic synthesis and as a reagent in various laboratory experiments. 4-BPPC is used in various scientific fields, including organic synthesis, pharmaceuticals, and biochemistry. It is also used in a variety of laboratory experiments, such as the synthesis of various compounds and the study of biochemical and physiological effects.

科学研究应用

光物理研究

- 溶剂化变色和单晶研究:已探索相关化合物 3-(4-溴苯基)-5-苯基-4,5-二氢-1H-吡唑-1-甲醛的结构和光物理性质。使用 X 射线衍射分析确定其结构,并且该化合物在不同的溶剂中表现出不同的发射光谱,表明在光谱学和材料科学中的潜在应用 (Singh 等,2013)。

合成化学应用

氟代吡咯的新合成方法:从相关的溴甲基吡咯啉中有效制备氟代吡咯,包括 2-芳基-3-氟-1H-吡咯-5-甲醛,展示了吡咯衍生物合成路线的进步。这突出了这些化合物有机合成中的适应性 (Surmont 等,2009)。

化学转化的中间体:由溴代-1-(2-氨基苯基)乙烷-1-酮和取代的 1H-吡咯合成 1-芳酰甲基吡咯,表明这些化合物可用作进一步化学转化中的中间体 (Karousis 等,2008)。

生物学应用

抗菌活性:杂芳基吡唑衍生物的合成和表征,以及它们与壳聚糖反应形成席夫碱,揭示了对各种细菌和真菌的抗菌活性。这表明在生物医学研究和制药中的潜在应用 (Hamed 等,2020)。

阴离子结合特性:由市售材料合成的四(1H-吡咯-2-甲醛)受体对某些阴离子表现出高亲和力。这一发现对化学传感和环境监测具有影响 (Deliomeroglu 等,2014)。

作用机制

Target of Action

Similar compounds such as 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and it is overexpressed in several tumor cell lineages . Topo IB is an enzyme that alters the topologic states of DNA during transcription .

Mode of Action

The gold (iii) complex of the related compound 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone has been shown to inhibit trxr and topo ib . The affinity of the complex for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .

Biochemical Pathways

For instance, TrxR is involved in the regulation of cellular redox balance, and its inhibition could disrupt this balance and lead to cell death . Similarly, the inhibition of Topo IB could interfere with DNA replication and transcription, leading to cell death .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and be bbb permeant . Its logP values range from 2.56 to 3.77, indicating moderate to high lipophilicity .

Result of Action

The related compound 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone and its gold (iii) complex have been found to be highly cytotoxic against various cancer cell lines . The inhibition of TrxR and Topo IB could contribute to the cytotoxic action of these compounds .

属性

IUPAC Name |

1-(4-bromophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHGANONCNBUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2956551.png)

![1-(2-Chlorophenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2956555.png)

![3-Bromo-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2956560.png)

![5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956562.png)

![8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2956564.png)

![(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2956565.png)

![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2956572.png)